1-(4-Fluorocyclohexyl)ethan-1-one
Description
1-(4-Fluorocyclohexyl)ethan-1-one is a ketone derivative featuring a cyclohexyl ring substituted with a fluorine atom at the para position (4-position) attached to an ethanone group. The cyclohexyl moiety introduces steric bulk and lipophilicity, while the fluorine atom, being highly electronegative, may influence electronic properties such as dipole moments and reactivity.
Properties
IUPAC Name |
1-(4-fluorocyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNPUFGNRKHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-one typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the ethanone group. One common method involves the reaction of cyclohexanone with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents like acetonitrile and temperatures around room temperature to slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique properties make it valuable in developing pharmaceuticals and agrochemicals .
- Fluorine Chemistry : The presence of fluorine enhances the stability and reactivity of compounds, making them suitable for various chemical reactions .
2. Biology
- Biological Activity Research : Studies are ongoing to evaluate its biological activities, particularly its effects on metabolic pathways and potential as a lead compound for drug development .
- Fluorinated Compounds in Biomedicine : Fluorinated compounds are known to exhibit different biological behaviors compared to their non-fluorinated counterparts, which can lead to enhanced efficacy in therapeutic applications .
3. Medicine
- Therapeutic Potential : Research is exploring its use as a precursor in synthesizing drugs targeting specific diseases. For instance, it may play a role in developing small molecule inhibitors for cancer treatment .
- Drug Development : The compound's structure allows for modifications that can lead to novel therapeutics with improved pharmacological profiles .
4. Industry
- Specialty Chemicals Production : 1-(4-Fluorocyclohexyl)ethan-1-one is utilized in producing specialty chemicals where its unique properties are advantageous for specific industrial applications .
- Material Science : Its incorporation into polymer formulations can enhance material properties, such as thermal stability and chemical resistance .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(4-Fluorocyclohexyl)ethan-1-one with structurally related ethanone derivatives from the evidence:
Key Observations:
- Lipophilicity: The cyclohexyl group in this compound likely increases lipophilicity compared to aryl-substituted analogs (e.g., phenylthio or chlorophenoxy derivatives), impacting solubility and membrane permeability.
- Polarity : Hydroxyl or ethoxy substituents in analogs (e.g., ) enhance polarity and hydrogen-bonding capacity, whereas the cyclohexyl group in the target compound may reduce aqueous solubility.
Biological Activity
1-(4-Fluorocyclohexyl)ethan-1-one, also known as 4-Fluorocyclohexylacetone, is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.
- Molecular Formula: C8H13FO
- Molecular Weight: 144.19 g/mol
- Structure: The compound features a cyclohexyl ring substituted with a fluorine atom and an ethanone group, which influences its reactivity and biological interactions.
The biological activity of this compound largely stems from its interaction with various molecular targets within biological systems. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and influencing binding affinity to enzymes or receptors involved in critical biochemical pathways.
Key Mechanistic Insights:
- Binding Affinity: The fluorine atom may enhance the compound's binding to specific targets, modulating enzyme activity or receptor signaling.
- Metabolic Stability: Fluorinated compounds often exhibit increased metabolic stability, which can prolong their action in biological systems .
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity: Preliminary investigations indicate that this compound may possess anticancer properties, warranting further exploration in cancer research settings .
- Neuroprotective Effects: Some studies suggest that the compound could influence neuroprotective pathways, though detailed mechanisms remain to be elucidated .
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the ethanone group. A common method includes reacting cyclohexanone with a fluorinating agent under controlled conditions.
Common Reactions:
- Oxidation: Can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction: Reduction reactions can yield alcohol derivatives via lithium aluminum hydride.
- Substitution Reactions: The fluorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Comparison with Related Compounds
Comparative studies with similar compounds highlight the unique properties imparted by the fluorine atom:
| Compound | Key Differences | Implications |
|---|---|---|
| 1-(4-Chlorocyclohexyl)ethan-1-one | Contains chlorine instead of fluorine | Different reactivity and biological activity |
| 1-(4-Bromocyclohexyl)ethan-1-one | Contains bromine; may exhibit different pharmacokinetics | Variations in therapeutic applications |
| 1-(4-Methylcyclohexyl)ethan-1-one | Methyl group instead of halogen | Altered chemical behavior and applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
